Serotonergic Uptake Inhibition: 4,7-Dimethyl-5,6-DHT (IC50 20 µM) Positions Between the Parent and Monomethyl Analogs
In a direct head-to-head comparison using the 5,6-dihydroxytryptamine scaffold, the 4,7-dimethyl analog (16c) inhibited [3H]-5-HT uptake with an IC50 of 20 µM. This places it intermediate between the parent 5,6-DHT (IC50 = 4 µM, ~5-fold more potent) and the 7-methyl analog 16b (IC50 = 52 µM, ~2.6-fold less potent), while being comparable to the 4-methyl analog 16a (IC50 = 23 µM) [1].
| Evidence Dimension | [3H]-5-HT uptake inhibition IC50 (µM) in differentiated neuroblastoma N-2a cells |
|---|---|
| Target Compound Data | 4,7-Me2-5,6-DHT (16c): IC50 = 20 µM |
| Comparator Or Baseline | 5,6-DHT: IC50 = 4 µM; 4-Me-5,6-DHT (16a): IC50 = 23 µM; 7-Me-5,6-DHT (16b): IC50 = 52 µM |
| Quantified Difference | 5-fold weaker than 5,6-DHT; 2.6-fold more potent than 7-Me analog; equipotent to 4-Me analog |
| Conditions | Differentiated murine neuroblastoma N-2a cells; inhibition of [3H]-5-HT uptake |
Why This Matters
This intermediate SERT inhibitory profile is mechanistically distinct—neither too potent (like the parent neurotoxin) nor too weak (like the 7-methyl analog)—making 4,7-dimethylation the optimal substitution pattern when moderate SERT engagement is desired without excessive transporter blockade.
- [1] Sinhababu AK, Ghosh AK, Borchardt RT. Molecular mechanism of action of 5,6-dihydroxytryptamine. Synthesis and biological evaluation of 4-methyl-, 7-methyl-, and 4,7-dimethyl-5,6-dihydroxytryptamines. J Med Chem. 1985;28(9):1273-1279. doi:10.1021/jm00147a027 View Source
